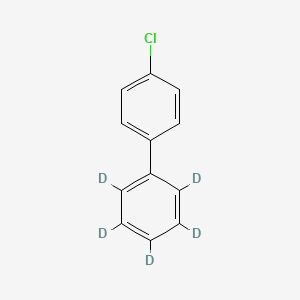

4-Chlorobiphenyl-2',3',4',5',6'-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9Cl |

|---|---|

Molecular Weight |

193.68 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2,3,4,5,6-pentadeuteriobenzene |

InChI |

InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D |

InChI Key |

FPWNLURCHDRMHC-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 4-Chlorobiphenyl-2',3',4',5',6'-d5 as a High-Fidelity Internal Standard

Topic: 4-Chlorobiphenyl-2',3',4',5',6'-d5 Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorobiphenyl-2',3',4',5',6'-d5 (PCB 3-d5) is a stable, isotopically labeled congener of 4-chlorobiphenyl (PCB 3). Characterized by the full deuteration of one phenyl ring, this molecule serves as a critical internal standard in Isotope Dilution Mass Spectrometry (IDMS) and a mechanistic probe in toxicological research. While EPA Method 1668C primarily mandates carbon-13 (

Chemical Architecture & Physicochemical Profile

Structural Identity

The molecule consists of a biphenyl backbone where the monochlorinated ring remains in its native state, while the non-chlorinated ring is fully deuterated. This specific labeling pattern (d5) provides a mass spectral signature distinct from both the native congener and

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4-Chlorobiphenyl-2',3',4',5',6'-d5 |

| Synonyms | PCB 3-d5; 4-Chloro-d5-biphenyl |

| CAS Number | 51624-37-4 |

| Molecular Formula | |

| Molecular Weight | ~193.68 g/mol |

| Native Analog MW | 188.65 g/mol (PCB 3) |

| Mass Shift | +5.03 Da |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in non-polar organic solvents (Hexane, Isooctane, DCM) |

| Key MS Ions (EI) | m/z 193 ( |

Stability & Handling

Like its native counterpart, PCB 3-d5 is chemically stable but susceptible to photodegradation. It must be stored in amber glassware at

Synthesis & Manufacturing Protocol

The Suzuki-Miyaura Coupling Pathway

The most robust synthesis route utilizes a palladium-catalyzed cross-coupling reaction. This method ensures high isotopic purity (>98% D) by coupling a commercially available deuterated precursor with a chlorinated aryl halide.

Reagents:

-

Aryl Halide: 1-Bromo-4-chlorobenzene

-

Boronic Acid: (Pentadeuterophenyl)boronic acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] -

Base: Sodium Carbonate (

)

Reaction Mechanism: The cycle proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetallation with the deuterated boronate, and finally reductive elimination to release the PCB 3-d5 product.

Figure 1: Palladium-catalyzed Suzuki-Miyaura synthesis pathway for high-purity PCB 3-d5.

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)[2]

The Principle of Auto-Correction

In trace analysis (ng/L or pg/g levels), matrix effects and extraction losses compromise data integrity. PCB 3-d5 acts as a Surrogate Internal Standard . By spiking the sample prior to extraction, the deuterated standard experiences the exact same physical losses (adsorption, evaporation, incomplete extraction) as the native PCB 3 target.

Protocol: Modified EPA Method 1668C Workflow

While EPA 1668C specifies

Step-by-Step Methodology:

-

Sample Spiking (Equilibration):

-

Add exactly 2.0 ng of PCB 3-d5 to the raw sample (water/tissue).

-

Allow 12-hour equilibration for tissue samples to ensure the standard binds to lipids similarly to the native analyte.

-

-

Extraction:

-

Perform Soxhlet extraction (18-24 hours) with DCM/Hexane (1:1).

-

Note: Any loss of solvent or analyte here is mirrored by the d5 standard.

-

-

Clean-up:

-

Pass extract through Acidified Silica Gel (removes lipids) and Alumina (fractionation).

-

-

GC-MS/MS Analysis:

-

Inject into a High-Resolution Gas Chromatograph coupled to a Triple Quadrupole MS.

-

Monitor Transitions:

-

Native PCB 3:

-

PCB 3-d5:

-

-

-

Quantification:

-

Calculate concentration using the Response Factor (RF) derived from the ratio of the native peak area to the d5 peak area.

-

Because

Figure 2: Isotope Dilution Mass Spectrometry workflow ensuring self-validating quantification.

Drug Development & Toxicology: The Kinetic Isotope Effect[3]

Metabolic Stability Probing

In drug development, PCB 3-d5 is used to study the Kinetic Isotope Effect (KIE) . The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond.

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2B family for non-planar PCBs) attack the phenyl ring.

-

Observation: If the rate-limiting step of metabolism involves breaking a C-H bond on the deuterated ring, the metabolism of PCB 3-d5 will be significantly slower than the native form (

). -

Application: This allows researchers to identify specific sites of metabolic attack (metabolic switching) and determine if toxicity is driven by the parent compound or a hydroxylated metabolite.

Biological Fate

Because the 2',3',4',5',6' ring is deuterated, metabolic hydroxylation is forced to the chlorinated ring or slowed significantly on the deuterated ring. This "metabolic shunting" is a powerful tool for elucidating toxicokinetic pathways.

References

-

U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1][2] EPA-820-R-10-005. Link[1]

-

Cambridge Isotope Laboratories. (2024). Environmental Contaminant Standards: Polychlorinated Biphenyls (PCBs).[3]Link

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls.[4] Critical Reviews in Toxicology, 45(3), 245-272. Link

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7] Chemical Reviews, 95(7), 2457–2483. Link

-

AccuStandard. (2024). PCB Congeners & Congener Specific Standards.[3]Link

Sources

- 1. epa.gov [epa.gov]

- 2. amptius.com [amptius.com]

- 3. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Guide: 4-Chlorobiphenyl-2',3',4',5',6'-d5 (CAS 51624-37-4)

Core Application: Isotope Dilution Mass Spectrometry (IDMS) for Environmental Toxicology[1]

Executive Summary

4-Chlorobiphenyl-2',3',4',5',6'-d5 (PCB 3-d5) is a high-purity, isotopically labeled congener of Polychlorinated Biphenyl-3 (PCB 3).[1] It serves as a critical Surrogate Internal Standard in the trace-level quantification of monochlorinated biphenyls. By incorporating five deuterium atoms on the non-chlorinated phenyl ring, this compound provides a mass spectral shift of +5 Da relative to the native analyte, enabling precise quantification via Isotope Dilution Mass Spectrometry (IDMS). This guide details its chemical properties, analytical application within EPA Method 1668C frameworks, and synthesis logic.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The distinct feature of this congener is the "Ring-d5" labeling pattern. Unlike fully labeled (

| Property | Specification |

| Chemical Name | 4-Chlorobiphenyl-2',3',4',5',6'-d5 |

| Common Synonym | PCB 3-d5; 4-Chlorobiphenyl-d5 (Ring labeled) |

| CAS Number | 51624-37-4 |

| Molecular Formula | |

| Molecular Weight | ~193.68 g/mol (Native: 188.65 g/mol ) |

| Labeling Position | Ring B (Unsubstituted ring) |

| Isotopic Purity | |

| Physical State | White crystalline solid or solution in isooctane/nonane |

| Solubility | Soluble in hexane, dichloromethane, acetone; Insoluble in water |

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)[11]

The primary utility of CAS 51624-37-4 is to correct for method recovery losses during the extraction of PCB 3 from complex matrices (soil, tissue, sediment).

The Mechanism of Correction

In IDMS, the labeled standard (PCB 3-d5) is spiked into the sample before any extraction occurs. Because the physicochemical properties of the d5-analog are nearly identical to the native PCB 3, they behave similarly during:

-

Extraction: Solvent partitioning efficiency is identical.[1]

-

Cleanup: Adsorption on silica/alumina columns is identical.

-

Chromatography: Retention times are nearly identical (d5 may elute fractionally earlier due to the deuterium isotope effect, typically < 0.1s).[1]

However, the Mass Spectrometer (MS) distinguishes them by their mass-to-charge (

Logical Workflow Diagram

The following diagram illustrates how the d5-standard validates the data.

Figure 1: Isotope Dilution Workflow. The d5-standard experiences the same matrix effects as the analyte, allowing for automatic recovery correction.

Mass Spectrometry & Fragmentation

When analyzing 4-Chlorobiphenyl-d5, the mass spectrometer must be set to Selected Ion Monitoring (SIM) mode to maximize sensitivity.

-

Native PCB 3 (M+):

188 (primary), 190 (37Cl isotope). -

PCB 3-d5 (M+):

193 (primary), 195 (37Cl isotope).

Fragmentation Pathway: Under Electron Ionization (70 eV), the molecule exhibits a characteristic fragmentation pattern useful for confirmation:

-

Molecular Ion (

): 193 (Base peak). -

Loss of

( -

Loss of

: Secondary fragments at lower masses.[1]

Note on H/D Exchange: Deuterium on the aromatic ring is generally stable. However, exposure to superacids or extreme Lewis acids during aggressive cleanup (e.g., concentrated sulfuric acid digestion used in PCB analysis) should be monitored, although aryl C-D bonds are significantly more robust than alkyl C-D bonds.[1]

Experimental Protocol: Solid-Phase Extraction (Method 1668C Adapted)

This protocol outlines the use of PCB 3-d5 in a sediment analysis workflow.

Reagents:

-

Stock Solution: 4-Chlorobiphenyl-d5 (50

g/mL in Nonane). -

Extraction Solvent: Hexane:Acetone (1:1).

Step-by-Step Methodology:

-

Sample Weighing: Weigh 10 g of homogenized sediment into a glass extraction thimble.

-

Spiking (Critical Step):

-

Add 20

L of the PCB 3-d5 Stock Solution directly onto the wet sediment. -

Why: Spiking allows the standard to equilibrate with the matrix, mimicking the native analyte's binding state.

-

-

Drying: Mix with anhydrous sodium sulfate to remove moisture (water interferes with organic solvent extraction).

-

Extraction: Perform Soxhlet extraction for 16–24 hours using Hexane:Acetone.

-

Cleanup:

-

Concentrate extract to 5 mL.

-

Pass through a Sulfuric Acid/Silica gel column to oxidize lipids and interfering organics. PCB 3-d5 withstands this treatment.[1]

-

-

Analysis: Inject 1

L into GC-MS (Splitless).-

Column: DB-5ms or equivalent (30m x 0.25mm).[2]

-

Source Temp: 230°C.

-

Synthesis & Manufacturing Logic

The synthesis of 4-Chlorobiphenyl-2',3',4',5',6'-d5 typically utilizes Suzuki-Miyaura Cross-Coupling , a palladium-catalyzed reaction that ensures regioselectivity.[1]

Reaction Scheme:

-

Precursor A: Pentadeuterophenylboronic acid (Provides the d5 ring).

-

Precursor B: 1-Bromo-4-chlorobenzene (Provides the 4-Cl ring).

-

Catalyst:

or equivalent. -

Base:

.[1][3]

This route prevents "scrambling" of the chlorine or deuterium, ensuring the label is strictly on the non-chlorinated ring.

Figure 2: Suzuki-Miyaura coupling strategy for regioselective synthesis of PCB 3-d5.

Safety & Toxicology

While deuterated, this compound possesses the toxicological profile of a Polychlorinated Biphenyl.[1]

-

Hazard: Suspected carcinogen and persistent organic pollutant (POP).

-

Handling: Use only in a fume hood. Wear nitrile gloves (double-gloving recommended).

-

Disposal: Must be disposed of as hazardous halogenated organic waste.[1] Do not release into drains.[1]

References

-

U.S. Environmental Protection Agency. (2010).[4] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1][4] EPA-820-R-10-005.[1] Link

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Chlorobiphenyl (Native). NIST Chemistry WebBook, SRD 69.[1] Link

-

Lehmler, H. J., & Robertson, L. W. (2001).[1] Synthesis of polychlorinated biphenyls (PCBs) and their metabolites using the Suzuki-coupling.[3][5] Chemosphere, 45(6-7), 1119-1127.[1] Link

-

Cambridge Isotope Laboratories. (2024). PCB Standards and Standard Mixtures: Isotope Dilution Methodology.Link

Sources

- 1. 2,3,5,6-Tetrachlorobiphenyl-2',3',4',5',6'-d5 | CymitQuimica [cymitquimica.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. xray.uky.edu [xray.uky.edu]

- 4. epa.gov [epa.gov]

- 5. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Validation of Deuterated 4-Chlorobiphenyl for High-Fidelity Analytical Research

An In-depth Technical Guide for Researchers

This guide provides a comprehensive overview of the synthesis, purification, and characterization of deuterated 4-chlorobiphenyl. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that govern the selection of synthetic routes and analytical validation techniques. Our focus is on creating a self-validating system, ensuring the final product possesses the requisite chemical and isotopic purity for its most common application: as a high-fidelity internal standard in mass spectrometry-based quantification.

The Critical Role of Deuterated 4-Chlorobiphenyl in Modern Research

Deuterated 4-chlorobiphenyl (D-4-CB) is an indispensable tool in analytical chemistry, particularly for the environmental and toxicological monitoring of polychlorinated biphenyls (PCBs). PCBs are persistent organic pollutants, and their accurate quantification in complex matrices like soil, water, and biological tissues is a significant analytical challenge.

The utility of D-4-CB stems from its application as an internal standard (IS) for isotope dilution mass spectrometry (ID-MS).[1][2][3] An ideal internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[4] By introducing a known quantity of D-4-CB into a sample, it co-elutes with the native 4-chlorobiphenyl during chromatography and experiences similar effects from sample extraction, matrix interference, and ionization variability.[2][4] This allows for precise correction of analytical errors, leading to highly accurate and reproducible quantification.[5][6] The synthesis of a D-4-CB standard with high isotopic and chemical purity is therefore a foundational requirement for robust and defensible analytical data.

Strategic Approaches to Isotopic Labeling

The introduction of deuterium into the 4-chlorobiphenyl scaffold can be accomplished through several strategic routes. The choice of method is dictated by factors such as the desired position of deuteration, available starting materials, scalability, and the need to control isotopic distribution.

Preferred Method: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most versatile and widely adopted method for constructing biaryl systems, including deuterated analogues.[7][8][9] Its advantages lie in its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[8] The general catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination.[9] For synthesizing D-4-CB, the strategy involves coupling a deuterated arylboronic acid with 4-chlorobromobenzene or, alternatively, 4-chlorophenylboronic acid with a deuterated aryl halide. A similar approach has been successfully used to synthesize deuterated tetrachlorobiphenyl-D6.[10]

Causality of Choice : This method offers exceptional control over the site of deuteration. By starting with a specifically deuterated precursor, such as benzene-d6, the deuterium atoms are incorporated into one of the phenyl rings with high fidelity. This avoids the scrambling or incomplete labeling that can occur with other methods like direct H-D exchange.

Alternative Method: Reductive Deuterolysis

A highly effective, albeit more specialized, route involves the selective hydrogenolysis of a carbon-halogen bond using a powerful deuterating agent. Specifically, a di-iodinated chlorobiphenyl precursor can be treated with lithium aluminum deuteride (LiAlD₄) to replace the iodine atoms with deuterium.[11] This reaction proceeds because the C-I bond is significantly weaker and more reactive than the C-Cl bond, allowing for selective reduction.[11]

Causality of Choice : This method is advantageous when a specific, non-commercially available deuteration pattern is required. Its elegance lies in the chemoselective replacement of iodine, providing a direct path to the desired product with very high isotopic incorporation (>98% has been reported).[11] However, it requires the synthesis of a specific halo-iodinated precursor, which may add steps to the overall process.

Classical Method: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry used to convert an aryl amine into an aryl halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[12][13][14][15] In the context of D-4-CB synthesis, one could start with a deuterated aminobiphenyl, diazotize it, and then introduce the chlorine atom. This method has been employed for the synthesis of various non-deuterated chlorobiphenyls.[16]

Causality of Choice : While a robust and historically significant reaction, the Sandmeyer approach can be less direct for this specific target compared to cross-coupling. It requires the synthesis and handling of a deuterated aminobiphenyl precursor and involves the in-situ generation of potentially unstable diazonium salts. It is a viable but often less efficient alternative to modern cross-coupling strategies.

In-Depth Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for assessing purity and identity.

Protocol 1: Synthesis of 4-Chlorobiphenyl-d5 via Suzuki-Miyaura Coupling

This protocol describes the synthesis starting from commercially available benzene-d6 to produce 4-chlorobiphenyl with one fully deuterated phenyl ring.

Caption: Suzuki-Miyaura pathway for 4-chlorobiphenyl-d5 synthesis.

Step 1: Preparation of Bromobenzene-d5

-

To a flask charged with benzene-d6 (1.0 eq), add anhydrous iron(III) bromide (0.05 eq) as a catalyst.

-

Cool the mixture in an ice bath and slowly add bromine (1.0 eq) dropwise while protecting the reaction from light.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until GC analysis shows complete consumption of the starting material.

-

Quench the reaction by carefully pouring it into a cold, aqueous solution of sodium bisulfite to destroy excess bromine.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by distillation to yield pure bromobenzene-d5.

Step 2: Preparation of Phenyl-d5-boronic acid pinacol ester

-

Dissolve bromobenzene-d5 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can often be used directly in the next step or purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Suzuki-Miyaura Coupling

-

To a reaction vessel, add the phenyl-d5-boronic acid pinacol ester (1.0 eq), 4-chlorobromobenzene (1.1 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).[7]

-

Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the mixture to 90-100 °C under an argon atmosphere and stir vigorously for 12-18 hours. Monitor progress by GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford 4-chlorobiphenyl-d5 as a white solid.[17]

Protocol 2: Synthesis via Reductive Deuterolysis of 4-Chloro-4'-iodobiphenyl

This protocol is based on the selective reduction method described by Hutzinger et al.[11]

Step 1: Synthesis of 4-Chloro-4'-iodobiphenyl

-

This precursor can be synthesized via a Suzuki coupling between 4-chlorophenylboronic acid and 1,4-diiodobenzene under carefully controlled stoichiometry to favor mono-coupling, or via a Sandmeyer reaction starting from 4-amino-4'-chlorobiphenyl followed by iodination.

Step 2: Reductive Deuterolysis

-

Dissolve 4-chloro-4'-iodobiphenyl (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere.

-

Carefully add lithium aluminum deuteride (LiAlD₄) (1.5 eq) portion-wise.

-

Stir the mixture at room temperature for 20-24 hours.[11]

-

Cool the reaction in an ice bath and quench by the slow, dropwise addition of deuterium oxide (D₂O) to destroy excess LiAlD₄.[11]

-

Add dilute hydrochloric acid and extract the product with diethyl ether.

-

Dry the ether extracts over anhydrous sodium sulfate and concentrate.

-

Purify the crude material using preparative thin-layer chromatography (TLC) or column chromatography (silica gel, hexane) to yield 4-chlorobiphenyl-d1.[11]

Analytical Characterization: A Self-Validating Workflow

Robust characterization is non-negotiable to confirm the identity, chemical purity, and isotopic enrichment of the synthesized D-4-CB. A multi-technique approach is required for full validation.[18][19]

Caption: Analytical workflow for the validation of deuterated 4-chlorobiphenyl.

| Analytical Technique | Purpose | Expected Outcome & Interpretation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine chemical purity and confirm molecular weight.[10][18] | A single, sharp peak in the chromatogram indicates high chemical purity. The mass spectrum will show the molecular ion peak shifted according to the number of deuterium atoms incorporated (e.g., m/z 193.0 for C₁₂H₄D₅Cl). The isotopic cluster pattern must match the theoretical distribution for one chlorine atom. |

| ¹H-NMR Spectroscopy | To confirm the position of deuterium by observing the absence of proton signals.[18][19] | For 4-chlorobiphenyl-d5, the signals corresponding to one of the phenyl rings will be absent or significantly diminished (>98% reduction in integration). The remaining signals for the 4-chlorophenyl ring should be clean and match the non-deuterated standard. |

| ²H-NMR Spectroscopy | To directly observe the deuterium nuclei and confirm their chemical environment.[19] | This provides unambiguous proof of deuterium incorporation at the expected aromatic positions. |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass of the molecule. | The measured mass should be within 5 ppm of the theoretical calculated mass for the deuterated compound, confirming the elemental composition. |

Conclusion

The synthesis of deuterated 4-chlorobiphenyl for research use, particularly as an internal standard, is a precise and exacting process. While classical methods like the Sandmeyer reaction are available, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer unparalleled control over the site and extent of deuteration. An alternative, elegant approach is the selective reductive deuterolysis of an iodo-precursor.

Regardless of the synthetic route chosen, the cornerstone of this work is a rigorous, multi-faceted analytical validation. A combination of chromatographic and spectroscopic techniques—primarily GC-MS and NMR—is essential to create a self-validating system that confirms chemical purity, structural integrity, and isotopic enrichment. Only through such a comprehensive approach can researchers be confident that they are producing a high-quality internal standard capable of ensuring accuracy and reliability in quantitative analytical studies.

References

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.

- Synthesis of Chlorobiphenyls Labeled with Deuterium and Chlorine-36. Journal of the AOAC INTERNATIONAL.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.

- Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao.

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

- Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D6. Journal of Isotopes.

-

Synthesis of 4,4'-dichloro-3,5,3',5'-tetramethylbiphenyl by the Sandmeyer reaction. ETDEWEB. Available at: [Link]

-

Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. MDPI. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. PMC. Available at: [Link]

- A method for synthesizing deuterated aromatic compounds. Google Patents.

- PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL. Google Patents.

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem.

-

Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Publishing. Available at: [Link]

-

Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion. PubMed. Available at: [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available at: [Link]

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available at: [Link]

-

Biphenyl, 3,4-dichloro-. Organic Syntheses Procedure. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.

-

Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Available at: [Link]

-

Org. Synth. 2014, 91, 39-51. Organic Syntheses. Available at: [Link]

-

1,1'-Biphenyl, 4-chloro-. NIST WebBook. Available at: [Link]

-

4-Chlorobiphenyl. PubChem. Available at: [Link]

-

Sonochemical desorption and destruction of 4-chlorobiphenyl from synthetic sediments. PubMed. Available at: [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. Available at: [Link]

-

4,4'-difluorobiphenyl. Organic Syntheses Procedure. Available at: [Link]

-

Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM. Shimadzu. Available at: [Link]

-

Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. PubMed. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

-

Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. Available at: [Link]

-

Bacterial Nitration of 4-Chlorobiphenyl. PMC. Available at: [Link]

-

Example of mass spectra comparison for pentachlorobiphenyl between.... ResearchGate. Available at: [Link]

-

The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. MDPI. Available at: [Link]

Sources

- 1. Deuteration - ThalesNano [thalesnano.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D<sub>6</sub> [tws.xml-journal.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. Chemicals [chemicals.thermofisher.cn]

- 16. Synthesis of 4,4'-dichloro-3,5,3',5'-tetramethylbiphenyl by the Sandmeyer reaction (Journal Article) | ETDEWEB [osti.gov]

- 17. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. resolvemass.ca [resolvemass.ca]

Technical Guide: Isotopic Purity & Validation of 4-Chlorobiphenyl-2',3',4',5',6'-d5

Executive Summary

This guide provides a technical deep-dive into the synthesis, characterization, and application of 4-Chlorobiphenyl-2',3',4',5',6'-d5 (hereafter referred to as 4-CB-d5 ). As a ring-specific deuterated isotopologue of PCB 3, this compound serves as a critical Internal Standard (IS) for the quantification of monochlorinated biphenyls in environmental and biological matrices.

The integrity of Isotope Dilution Mass Spectrometry (IDMS) relies entirely on the isotopic purity of the surrogate. A failure to characterize the "M-x" isotopologues (d4, d3) or accurately map the chromatographic isotope effect can lead to quantitation errors exceeding 15% at trace levels. This document outlines the protocols to validate this standard to >99 atom % D.

Part 1: Chemical Identity & Molecular Significance

4-CB-d5 is a Polychlorinated Biphenyl (PCB) congener where the non-chlorinated phenyl ring is fully deuterated.

| Feature | Specification |

| IUPAC Name | 4-Chlorobiphenyl-2',3',4',5',6'-d5 |

| Congener ID | PCB 3-d5 |

| Formula | C₁₂H₄D₅Cl |

| Exact Mass | 193.0736 Da |

| Role | Surrogate Internal Standard for Homologue Group 1 (Mono-PCBs) |

Why Ring-Specific Labeling?

Unlike "perdeuterated" standards where all hydrogens are replaced, 4-CB-d5 retains protons on the chlorinated ring. This is deliberate:

-

NMR Validation: It allows for precise

H NMR integration of the chlorinated ring protons without interference from the deuterated ring, providing a built-in internal ratio check. -

Metabolic Tracking: In DMPK studies, this specific labeling allows researchers to differentiate metabolic attack on the chlorinated ring (arene oxide formation) versus the non-chlorinated ring.

Part 2: Synthesis & Scrambling Risks

High-purity 4-CB-d5 is synthesized via Suzuki-Miyaura Cross-Coupling . This pathway is preferred over direct deuteration (e.g., acid-catalyzed exchange) because it prevents "scrambling"—the accidental deuteration of the chlorinated ring or loss of deuterium on the labeled ring.

The Synthesis Workflow

The reaction couples 4-chlorophenylboronic acid with bromobenzene-d5 using a Palladium(0) catalyst.

Figure 1: Suzuki-Miyaura synthesis pathway designed to maintain ring-specific isotopic integrity.

Critical Control Point: The purity of the Bromobenzene-d5 starting material is the limiting factor. If the precursor is only 98% d5 (containing 2% d4), the final product will carry that impurity. Post-synthesis enrichment is chemically impossible.

Part 3: Analytical Characterization Protocols

To certify 4-CB-d5 as a Reference Material, you must prove two things:

-

Chemical Purity: >98% (absence of side products like biphenyl).

-

Isotopic Purity: >99 atom % D (absence of d0, d1, d2, d3, d4 isotopologues).

Protocol A: HRMS Isotopic Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is the gold standard. You are looking for the "M-1" (d4) contribution.

Methodology:

-

Instrument: GC-HRMS (Magnetic Sector or Orbitrap).

-

Ionization: Electron Impact (EI) at 70 eV.

-

Analysis: Focus on the molecular ion cluster (

).-

Native PCB 3 (C₁₂H₉Cl)

: 188.039 -

4-CB-d5 (C₁₂H₄D₅Cl)

: 193.071

-

-

Calculation: Calculate the ratio of the signal at

192 (d4 impurity) relative to

Acceptance Criteria:

-

Signal at

188 (Native d0): < 0.1% -

Signal at

192 (d4): < 1.0%

Protocol B: The "Inverse Isotope Effect" Verification (GC-MS)

In Gas Chromatography, deuterated compounds elute earlier than their native counterparts due to the shorter C-D bond length, which reduces the van der Waals radius and polarizability of the molecule.[1]

Why this matters: If you set your retention time windows too tight based solely on native standards, you will miss the d5 peak.

Experimental Setup:

-

Column: DB-5ms or Rtx-5 (Non-polar, 5% phenyl).

-

Temperature Program: 10°C/min ramp.

-

Observation: 4-CB-d5 will elute 2–4 seconds earlier than native 4-Chlorobiphenyl.

| Compound | Approx Retention Time (min) | Shift ( |

| Native 4-Chlorobiphenyl | 12.450 | - |

| 4-CB-d5 | 12.415 | - 2.1 sec |

Note: This shift validates that the compound is indeed deuterated. If they co-elute perfectly, suspect labeling failure.

Part 4: Application in IDMS (Isotope Dilution)

When using 4-CB-d5 as an internal standard for EPA Method 1668C or similar workflows, the math relies on the Response Factor (RF) .

The Self-Validating IDMS Workflow

This workflow ensures that matrix effects (suppression/enhancement) affect both the native analyte and the d5-standard equally.

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) logic flow. The d5-standard corrects for extraction losses.

Spectral Overlap Calculation

If the isotopic purity is low (e.g., high d0 content), the IS contributes to the native signal, causing a false positive.

Correction Formula:

- : True concentration of native PCB 3.

- : Concentration of Internal Standard added.

- : Fraction of d0 impurity in the d5 standard (from HRMS characterization).

Guidance: If

Part 5: Storage & Stability

Deuterium on the aromatic ring is generally stable, but PCBs are photosensitive.

-

Photolytic Dechlorination: Exposure to UV light can cause the loss of the chlorine atom, converting 4-CB-d5 into Biphenyl-d5. This changes the mass and retention time, invalidating the standard.

-

Storage Protocol:

-

Form: Neat (crystalline) or Solution (Isooctane/Nonane).

-

Temp: < 4°C (Solution), Room Temp (Neat, dark).

-

Container: Amber glass ampoules.

-

References

-

U.S. EPA. (2010).[2][3][4] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[4][4]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews.

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Polychlorinated Biphenyls.

-

Lohmann, R., et al. (2012). Use of Deuterated Internal Standards for the Analysis of Polychlorinated Biphenyls. Environmental Science & Technology.[3][6] (Contextual citation for IDMS principles).

Sources

The Researcher's Guide to 4-Chlorobiphenyl-d5: Sourcing and Application as an Internal Standard

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of environmental analysis and toxicological research, the accurate quantification of polychlorinated biphenyls (PCBs) is of paramount importance. These persistent organic pollutants (POPs) demand analytical methodologies that are both sensitive and robust.[1] A cornerstone of achieving such analytical rigor is the use of isotopically labeled internal standards. This guide provides a comprehensive overview of 4-Chlorobiphenyl-d5, a critical deuterated internal standard, covering its commercial availability, technical specifications, and its pivotal role in ensuring data integrity in complex analytical workflows.

The Significance of 4-Chlorobiphenyl-d5 in Analytical Chemistry

4-Chlorobiphenyl-d5 (CAS No. 51624-37-4) is a deuterated analog of 4-Chlorobiphenyl (PCB 3).[2] The substitution of five hydrogen atoms with deuterium results in a molecule that is chemically identical to its non-labeled counterpart but has a distinct mass-to-charge ratio (m/z) in mass spectrometry. This property is the foundation of its utility as an internal standard in analytical methods, particularly gas chromatography-mass spectrometry (GC-MS).[3]

The primary function of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[4] By adding a known amount of 4-Chlorobiphenyl-d5 to a sample at the beginning of the analytical process, any subsequent losses or variations will affect both the analyte of interest (the native PCB) and the internal standard equally. This allows for a more accurate and precise quantification of the target analyte. The use of deuterated standards is a well-established practice that enhances the metabolic stability and aids in the clarification of organic reaction mechanisms.[3][5]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer 4-Chlorobiphenyl-d5, catering to the needs of research laboratories and analytical testing facilities. The quality and specifications of the standard are critical for reliable results. Below is a summary of offerings from notable suppliers.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Format |

| Dideu Industries Group Limited | 4-Chlorobiphenyl-d5 | 51624-37-4 | 99.0% Min Purity | Not specified |

| ChemLyte Solutions Co., Ltd. | 4-Chlorobiphenyl-d5 | 51624-37-4 | Not specified | Not specified |

| AccuStandard | Individual PCB Congeners | Varies | High purity CRMs (99%+) | Solution or Neat |

Note: This table is a representative summary. Researchers should always consult the supplier's certificate of analysis for detailed specifications.

Experimental Protocol: Preparation and Use of a 4-Chlorobiphenyl-d5 Internal Standard Solution

The following protocol outlines the general steps for preparing and using a 4-Chlorobiphenyl-d5 internal standard solution for the analysis of PCBs in environmental samples, in line with established methodologies such as EPA Method 8082A.[6]

Materials:

-

4-Chlorobiphenyl-d5 standard (neat or in solution)

-

High-purity solvent (e.g., isooctane, hexane, or acetone)

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Stock Solution Preparation (if starting from a neat standard): a. Accurately weigh a precise amount of the neat 4-Chlorobiphenyl-d5 standard using an analytical balance. b. Quantitatively transfer the weighed standard to a Class A volumetric flask. c. Dissolve the standard in a suitable high-purity solvent and dilute to the mark. d. Mix the solution thoroughly using a vortex mixer. e. Calculate the exact concentration of the stock solution in µg/mL.

-

Working Standard Solution Preparation: a. Perform serial dilutions of the stock solution using calibrated micropipettes and Class A volumetric flasks to prepare working standard solutions at the desired concentrations. b. The final concentration of the internal standard should be chosen to be in the mid-range of the calibration curve for the target analytes.

-

Sample Spiking: a. Prior to sample extraction, add a precise volume of the 4-Chlorobiphenyl-d5 working standard solution to each sample, blank, and calibration standard. b. The amount of internal standard added should be consistent across all samples and standards.

-

Sample Extraction and Analysis: a. Proceed with the established sample extraction and cleanup procedures for PCB analysis. b. Analyze the extracts using GC-MS. The mass spectrometer will be set to monitor for the characteristic ions of both the native PCBs and the deuterated internal standard.

-

Data Analysis: a. Calculate the response factor (RF) for each target analyte relative to the internal standard using the calibration standards. b. Quantify the concentration of the target PCBs in the samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Workflow and Chemical Structures

To visually represent the analytical workflow and the chemical structures involved, the following diagrams are provided.

Caption: Analytical workflow for PCB analysis using a deuterated internal standard.

Caption: Chemical structures of 4-Chlorobiphenyl and its deuterated analog.

Handling and Storage of Deuterated PCB Standards

Proper handling and storage are crucial to maintain the integrity of 4-Chlorobiphenyl-d5 standards.[7][8]

-

Storage Conditions: Standards should be stored in a cool, dark, and dry place.[7] The recommended storage temperature is typically between 15°C and 30°C, with relative humidity levels between 40% and 65%.[8]

-

Container Integrity: Store standards in their original, tightly sealed containers to prevent solvent evaporation and contamination. For long-term storage, amber glass vials are recommended to protect from light.

-

Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling PCB standards. All handling should be performed in a well-ventilated fume hood.

-

Waste Disposal: All materials that come into contact with PCBs, including solvents and disposable labware, are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[4]

Conclusion

The use of 4-Chlorobiphenyl-d5 as an internal standard is an indispensable practice for researchers and scientists conducting quantitative analysis of PCBs. Its commercial availability from reputable suppliers ensures that laboratories can procure high-quality standards necessary for robust and reliable analytical work. By following proper protocols for preparation, handling, and storage, and by understanding the fundamental principles of its application, researchers can significantly enhance the accuracy and precision of their data, contributing to a better understanding of the environmental fate and toxicological effects of these persistent pollutants.

References

-

PubChem. (n.d.). 4-Chlorobiphenyl. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]

-

UNEP. (n.d.). PCB Laboratory Analysis. [Link]

-

University of California, Santa Barbara. (2018, October 18). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. [Link]

-

Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

Sierra Circuits. (2024, December 10). IPC-1601 A: PCB Handling and Storage Guidelines. [Link]

-

Vinatronic Inc. (2022, January 7). PCB Storage Guidelines For Manufacturing. [Link]

-

MDPI. (2025, April 29). Trends in Polychlorinated Biphenyl Contamination in Bucharest's Urban Soils: A Two-Decade Perspective (2002–2022). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. pcb.unitar.org [pcb.unitar.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. epa.gov [epa.gov]

- 7. IPC-1601 A: PCB Handling and Storage Guidelines | Sierra Circuits [protoexpress.com]

- 8. PCB Storage Guidelines For Manufacturing - Vinatronic inc. [vinatronic.com]

Introduction: The Role of 4-Chlorobiphenyl-d5 in High-Fidelity Analytical Science

An In-depth Technical Guide to the Physical and Analytical Characteristics of 4-Chlorobiphenyl-d5

4-Chlorobiphenyl-d5 is a deuterated analog of the polychlorinated biphenyl (PCB) congener known as PCB 3. While the parent compound, 4-chlorobiphenyl, is a subject of environmental and toxicological study, its deuterated form serves a critical and distinct purpose in analytical chemistry.[1] It is not used for its biological or chemical effects but rather as a high-precision tool—an internal standard—for the accurate quantification of PCBs in complex matrices like soil, water, and biological tissues.[2][3]

This guide provides a detailed examination of the physical characteristics, spectroscopic properties, and core applications of 4-Chlorobiphenyl-d5. It is intended for researchers, analytical chemists, and regulatory scientists who require a deep understanding of why and how this specific molecule enables the highest levels of accuracy and confidence in trace-level environmental analysis. The narrative emphasizes the causality behind its use, grounding its utility in the principles of isotope dilution mass spectrometry.

Part 1: Core Molecular and Physical Properties

The foundational characteristics of 4-Chlorobiphenyl-d5 are nearly identical to its non-deuterated (native) counterpart, with the critical exception of its molecular weight. The five deuterium atoms are strategically placed on the non-chlorinated phenyl ring, a structural detail that is fundamental to its function as an internal standard.

Data Summary of Physical Characteristics

The following table summarizes the key physical and chemical properties of 4-Chlorobiphenyl-d5 and its native analog, PCB 3.

| Property | 4-Chlorobiphenyl-d5 | 4-Chlorobiphenyl (PCB 3) | Reference(s) |

| CAS Number | 51624-37-4 | 2051-62-9 | [4] |

| Molecular Formula | C₁₂H₄D₅Cl | C₁₂H₉Cl | [4] |

| Molecular Weight | 193.68 g/mol | 188.65 g/mol | [4] |

| Appearance | Inferred: White to off-white solid/crystals | Colorless crystals or shiny off-white flakes | [1] |

| Melting Point | Not specified; expected to be very similar to native | 77 °C | [1] |

| Boiling Point | Not specified; expected to be very similar to native | 291 °C at 760 mmHg | [1] |

| Water Solubility | Inferred: Very low | < 1 mg/mL | [1] |

| Synonyms | 4-Chlorobiphenyl-2',3',4',5',6'-d5 | PCB No. 3, p-Chlorobiphenyl | [1] |

The slight increase in mass due to deuterium substitution has a negligible effect on macroscopic physical properties like melting point, boiling point, and solubility. Consequently, during sample extraction and chromatographic separation, 4-Chlorobiphenyl-d5 behaves virtually identically to the native 4-Chlorobiphenyl, a property that is paramount for its role as an ideal internal standard.

Part 2: The Spectroscopic Signature - The Key to Quantification

The utility of 4-Chlorobiphenyl-d5 is realized in the mass spectrometer. While its chromatographic behavior is identical to the native analyte, its mass is distinctly different and easily resolved.

The Mass Spectrometry Profile

The core principle of its application lies in the deliberate mass difference. The molecular weight of 4-Chlorobiphenyl-d5 is 5 Daltons higher than that of native 4-Chlorobiphenyl. This mass shift is the cornerstone of the isotope dilution technique.

-

Native 4-Chlorobiphenyl (PCB 3): The molecular ion cluster will appear at a mass-to-charge ratio (m/z) of 188 and 190, reflecting the natural isotopic abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[5]

-

4-Chlorobiphenyl-d5 (Internal Standard): The molecular ion cluster will appear at m/z 193 and 195.

This clear 5-Dalton separation allows a mass spectrometer to simultaneously but distinctly measure the ion intensity of the native analyte and the deuterated internal standard in the same analytical run without any signal overlap.

Caption: Conceptual view of mass separation in a mass spectrometer.

Part 3: Core Application - A Workflow for Isotope Dilution Mass Spectrometry (IDMS)

The "gold standard" for quantifying trace levels of organic pollutants is Isotope Dilution Mass Spectrometry (IDMS), a technique for which 4-Chlorobiphenyl-d5 is expressly designed. This method corrects for the loss of analyte during sample preparation and for matrix-induced signal suppression or enhancement, providing highly accurate and defensible data.[2][6] This approach is analogous to the principles outlined in rigorous regulatory methods such as US EPA Method 1668A.[3]

The Causality of IDMS: Why It Works

The fundamental premise of IDMS is that the isotopically labeled standard, being chemically and physically identical to the native analyte, will experience the exact same fate throughout the entire analytical process. Any analyte lost during extraction, cleanup, or injection will be accompanied by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to the known quantity of the added standard at the end of the process, one can precisely calculate the original concentration of the analyte in the sample, irrespective of procedural losses.

Step-by-Step Experimental Protocol for PCB Quantification

The following protocol outlines a typical workflow for the analysis of 4-Chlorobiphenyl (PCB 3) in a soil sample using 4-Chlorobiphenyl-d5 as an internal standard.

-

Sample Preparation & Spiking:

-

A known mass of the soil sample (e.g., 10 grams) is accurately weighed into an extraction vessel.

-

Crucial Step: A precise and known amount of 4-Chlorobiphenyl-d5 solution (the internal standard) is added (spiked) into the sample before any extraction or cleanup steps. This ensures the standard is subject to the entire sample preparation workflow.

-

-

Extraction:

-

An appropriate solvent (e.g., hexane/acetone mixture) is added to the spiked sample.

-

The sample is subjected to an extraction technique such as Accelerated Solvent Extraction (ASE) or Soxhlet extraction to move the organic analytes (both native and standard) from the soil matrix into the solvent.

-

-

Extract Cleanup:

-

The raw extract often contains interfering compounds (lipids, humic acids, etc.).

-

The extract is passed through a multi-layered silica gel or Florisil column to remove these interferences. Both the native PCB 3 and the 4-Chlorobiphenyl-d5 standard will co-elute from this column, but interferences will be retained.

-

-

Concentration:

-

The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume (e.g., 1 mL). This step increases the concentration of the analytes to a level suitable for instrument detection.

-

-

GC-MS Analysis:

-

A small volume (e.g., 1 µL) of the final extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC separates the various compounds in the extract based on their boiling points and column interactions. The native PCB 3 and the 4-Chlorobiphenyl-d5 standard will co-elute or elute very closely in time.

-

The MS detector monitors for the specific m/z ions corresponding to both the native analyte (m/z 188) and the deuterated standard (m/z 193).

-

-

Quantification:

-

The instrument software calculates the ratio of the peak area of the native analyte (A_nat) to the peak area of the internal standard (A_is).

-

This ratio is compared to a calibration curve previously generated by analyzing standards containing known concentrations of both the native analyte and the internal standard.

-

The final concentration of PCB 3 in the original sample is calculated using the following relationship:

-

Concentration_nat = (A_nat / A_is) * (Amount_is / Sample_Weight) * Response_Factor

-

-

IDMS Workflow Diagram

Caption: Standard workflow for Isotope Dilution Mass Spectrometry.

Part 4: Safety, Handling, and Storage

While 4-Chlorobiphenyl-d5 is used in very small quantities for analytical purposes, it should be handled with the same precautions as its parent compound and other chlorinated aromatic hydrocarbons. The primary hazards are associated with the chemical structure, not the isotopic labeling.

-

Hazard Identification: The parent compound, 4-chlorobiphenyl, is classified as an irritant to the skin, eyes, and respiratory tract. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][7]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Handling: Avoid inhalation of dust (if in solid form) or aerosols. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations for halogenated organic compounds.

Conclusion

4-Chlorobiphenyl-d5 is more than just an isotopically labeled molecule; it is an enabling tool for achieving the highest degree of accuracy in the challenging field of environmental analysis. Its physical properties are deliberately engineered by isotopic substitution to be nearly identical to its native analog, while its mass is distinct. This "ideal standard" behavior makes it indispensable for Isotope Dilution Mass Spectrometry, a self-validating technique that provides the robust, reliable, and defensible data required by research scientists and regulatory bodies worldwide.

References

-

Imran, M., et al. (2006). Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry. Chemosphere, 62(2), 256-267. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl. Retrieved February 17, 2026, from [Link].

-

European Union Reference Laboratory (EURL) for Dioxins and PCBs in Feed and Food. (2017). Guidance Document on Measurement Uncertainty for Laboratories performing PCDD/F and PCB Analysis using Isotope Dilution Mass Spectrometry. Retrieved February 17, 2026, from [Link]

-

DSP-Systems. (n.d.). PCB Standards and Standard Mixtures. Retrieved February 17, 2026, from [Link]

-

Sanderson, J. (2025, January 16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Agilent Technologies, Inc. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16308, 4,4'-Dichlorobiphenyl. Retrieved February 17, 2026, from [Link].

-

Wyndham, C., Devenish, J., & Safe, S. (n.d.). The in vitro metabolism, macromolecular binding and bacterial mutagenicity of 4 chlorobiphenyl, a model PCB substrate. Houston Methodist Scholars. Retrieved February 17, 2026, from [Link]

-

Durham Tech. (2018, January 19). Safety Data Sheet: Biphenyl. Retrieved February 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of 1,1'-Biphenyl, 4-chloro-. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

-

Restek. (n.d.). 4-Chlorobiphenyl: CAS # 2051-62-9 Compound Information. Retrieved February 17, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. Retrieved February 17, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved February 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-chloro-. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

Sources

- 1. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]

- 5. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]

- 6. Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

Stability and Storage of 4-Chlorobiphenyl-2',3',4',5',6'-d5: A Technical Guide

Executive Summary

4-Chlorobiphenyl-2',3',4',5',6'-d5 (surrogate/internal standard for PCB 3) represents a critical component in Isotope Dilution Mass Spectrometry (IDMS) for environmental and toxicological analysis. Its utility relies entirely on the integrity of the deuterium label and the precision of its concentration.

While Polychlorinated Biphenyls (PCBs) are chemically persistent, PCB 3 (monochlorobiphenyl) is among the most volatile and chemically reactive congeners. The addition of a deuterated ring (

This guide defines the physicochemical constraints and mandatory storage protocols to maintain the certification of this standard.

Part 1: Physicochemical Profile & Degradation Vectors

The Molecule

-

Identity: 4-Chlorobiphenyl-2',3',4',5',6'-d5

-

Congener: PCB 3 (labeled)

-

Structure: A biphenyl core where one ring carries a chlorine at the para position (4), and the opposing ring is fully deuterated (

). -

Role: Internal Standard (IS) for quantification of native PCB 3 via GC-MS/MS or HRMS (e.g., EPA Method 1668C).

The Deuterium Stability Paradox

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the Kinetic Isotope Effect (KIE).

-

Benefit: The

ring is highly resistant to oxidative metabolism or acid-catalyzed exchange, making it robust in biological matrices. -

Limitation: The chlorinated ring remains unlabeled and susceptible. The primary degradation pathway for PCB 3 is photolytic dechlorination , where UV energy cleaves the C-Cl bond. The

label offers no protection against this pathway.

Critical Degradation Pathways

The following diagram illustrates the hierarchy of risk for this specific congener.

Caption: Degradation hierarchy showing photolysis as the primary chemical risk and volatility as the primary physical risk.

Part 2: Storage Protocols

The "Golden Rules" of PCB Standard Storage

Failure to adhere to these rules invalidates the Certificate of Analysis (CoA).

| Parameter | Specification | Scientific Rationale |

| Container | Amber Borosilicate Glass | Blocks UV radiation (<400 nm) to prevent C-Cl bond cleavage. |

| Closure | Screw cap with PTFE (Teflon) liner | Prevents solvent leaching and adsorption. NEVER use parafilm or rubber septa (PCBs dissolve into these polymers). |

| Temperature | Reduces vapor pressure of the solvent (usually Isooctane/Nonane) and minimizes kinetic energy for degradation. | |

| Solvent | Isooctane (2,2,4-Trimethylpentane) | High boiling point relative to hexane; excellent solubility for lipophilic PCBs; chemically inert. |

| Headspace | Minimal | Reduces the volume available for volatile partitioning. |

Solvent Selection & Management

Most commercial standards of 4-Chlorobiphenyl-d5 are supplied in Isooctane or Nonane .

-

Avoid Acetone/Methanol: While PCB 3 is soluble in these, they are too volatile for long-term storage and can promote photolytic reactions if exposed to light.

-

Evaporation Monitoring: Weigh the sealed vial before storage. Record the mass on the label. Re-weigh before every use. If mass decreases by >5%, the concentration has increased; the standard must be re-quantified or discarded.

Part 3: Handling & Usage Workflow

To maintain the "Cold Chain" of the standard, follow this strict workflow. This prevents the "sawtooth" degradation pattern caused by repeated freeze-thaw cycles.

Caption: Step-by-step handling protocol to minimize solvent loss and adsorption during use.

Detailed Protocol Steps

-

Equilibration: Never open a cold vial. Condensation will form inside, introducing water. Water is immiscible with isooctane and will cause phase separation/partitioning errors.

-

Sonication: PCBs are hydrophobic and "greasy." They tend to migrate to the glass walls during cold storage. Sonicate for 2 minutes to ensure homogeneity before drawing the sample.

-

Nitrogen Purge: Before resealing, gently blow a stream of high-purity nitrogen into the headspace to displace oxygen (prevents oxidation) and moisture.

Part 4: Quality Assurance & Self-Validation

Re-Verification Protocol

Because 4-Chlorobiphenyl-d5 is an Internal Standard, its absolute concentration determines the accuracy of your native PCB quantification.

Frequency: Every 6 months, or if solvent loss is detected.

Procedure:

-

Reference: Obtain a fresh, independent standard of native PCB 3 (unlabeled) or a different lot of d5.

-

Dilution: Prepare a working solution of your stored d5 standard (Target: 100 ng/mL).

-

Analysis: Inject via GC-MS (SIM mode). Monitor ions:

-

Native PCB 3: m/z 188

-

d5-PCB 3: m/z 193 (Molecular ion shift due to +5 Da)

-

-

Calculation:

-

Criteria: The RF should remain constant (<10% deviation) compared to the initial calibration. If the signal for d5 increases relative to the native (assuming native is fresh), your solvent has evaporated.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Shift in Retention Time | Column contamination or active sites in liner. | Change GC liner; trim column. (Not a stability issue). |

| Appearance of Biphenyl-d5 | Photolytic Dechlorination. | The standard was exposed to light.[1][2] Discard immediately. |

| Precipitate in Vial | Solubility limit reached or moisture ingress. | Sonicate. If persists, discard (likely moisture contamination). |

| Cap Liner Dissolved | Wrong solvent/liner combination. | Ensure PTFE liners are used. Do not use chloroform with standard plastic caps. |

References

-

U.S. Environmental Protection Agency (EPA). (2010).[3] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Washington, D.C. [Link]

-

National Institute of Standards and Technology (NIST). (2023). Standard Reference Material® 2262: Chlorinated Biphenyl Congeners in 2,2,4-Trimethylpentane. Certificate of Analysis. [Link]

-

Grimm, F.A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology, 45(3), 245-272. (Provides mechanistic insight into PCB stability and metabolism). [Link]

Sources

Methodological & Application

Advanced Protocol: 4-Chlorobiphenyl-d5 as an Internal Standard for Low-Molecular-Weight PCB Analysis

[1]

Executive Summary & Scientific Rationale

The Challenge: Volatility and Matrix Interference

In the analysis of Polychlorinated Biphenyls (PCBs), the lower chlorinated congeners (Mono- through Tri-PCBs) present a distinct analytical challenge compared to their heavier counterparts. PCB 3 (4-Chlorobiphenyl) and its isomers are significantly more volatile, leading to substantial analyte loss during the evaporative concentration steps typical of EPA Methods (e.g., 8082A, 1668C). Furthermore, in biological matrices relevant to drug development (plasma, microsomes) and toxicology, non-specific binding can skew recovery rates.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

This protocol utilizes 4-Chlorobiphenyl-d5 (PCB 3-d5) not merely as a volumetric internal standard, but as a Surrogate Internal Standard for Isotope Dilution Mass Spectrometry (IDMS).[1] By spiking the deuterated analog prior to extraction, the d5-variant mimics the physicochemical behavior of the native analyte throughout the entire workflow—extraction, cleanup, and concentration.

Why 4-Chlorobiphenyl-d5?

-

Structural Mimicry: It possesses identical extraction coefficients and retention characteristics to native PCB 3.

-

Mass Discrimination: The deuterium labeling (+5 Da shift) allows for interference-free deconvolution in Mass Spectrometry (MS) while retaining co-elution in Gas Chromatography (GC).

-

Self-Validating: Any loss of native analyte during processing is mirrored by the standard, mathematically cancelling out recovery errors during quantitation.[1]

Compound Profile & Reagents

Internal Standard Specifications

| Property | Specification |

| Compound Name | 4-Chlorobiphenyl-d5 (PCB 3-d5) |

| CAS Number | 51624-37-4 |

| Chemical Formula | C₁₂H₄D₅Cl |

| Molecular Weight | ~193.69 g/mol |

| Purity Requirement | ≥ 98% (Isotopic Enrichment ≥ 99 atom % D) |

| Storage | -20°C, protected from light (Amber ampoules) |

Reagent Preparation

-

Stock Solution (100 µg/mL): Dissolve 1 mg of neat 4-Chlorobiphenyl-d5 in 10 mL of Isooctane (2,2,4-Trimethylpentane). Note: Isooctane is preferred over hexane for its slightly higher boiling point, reducing evaporation during handling.

-

Working Spiking Solution (100 ng/mL): Dilute 10 µL of Stock Solution into 10 mL of Acetone. Acetone is selected here to facilitate dispersion into aqueous biological matrices.

Experimental Protocol

Sample Preparation (Biological Matrix Focus)

Context: Extraction of PCBs from rat plasma for toxicokinetic profiling.

Step 1: Spiking (Critical Step)

-

Aliquot 200 µL of plasma into a silanized glass centrifuge tube.

-

IMMEDIATELY add 20 µL of Working Spiking Solution (4-Chlorobiphenyl-d5) .

-

Vortex for 30 seconds to equilibrate. The IS must bind to plasma proteins to accurately mimic the native analyte's release during extraction.

Step 2: Protein Precipitation & Extraction

-

Add 200 µL of Formic Acid (0.1 M) to denature proteins.

-

Add 2 mL of Hexane:MTBE (1:1 v/v).

-

Shake mechanically for 10 minutes.

-

Centrifuge at 3,000 x g for 5 minutes at 4°C.

Step 3: Cleanup & Concentration [1]

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporation Control: Evaporate under a gentle stream of Nitrogen at ambient temperature .[1]

-

Reconstitute in 50 µL of Nonane (Keeper solvent).

Instrumental Analysis (GC-MS/MS)[1][2][3]

System: Agilent 8890 GC coupled with 7000D Triple Quadrupole (or equivalent). Column: DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).[1]

GC Parameters:

-

Inlet: Splitless, 250°C.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program:

-

60°C for 1 min.

-

Ramp 30°C/min to 180°C.

-

Ramp 5°C/min to 240°C.

-

Ramp 20°C/min to 300°C (Bake out).

-

MS Acquisition (SIM/SRM Mode): Use Selected Ion Monitoring (SIM) for single-quad or Multiple Reaction Monitoring (MRM) for triple-quad.[1]

| Analyte | Precursor (m/z) | Product/Quant Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| PCB 3 (Native) | 188.0 | 152.0 (Loss of HCl) | 188.0 (M+) | 25 |

| PCB 3-d5 (IS) | 193.0 | 157.0 (Loss of DCl) | 193.0 (M+) | 25 |

Note: If using Single Quad MS, monitor m/z 188/190 for Native and 193/195 for d5-IS.[1]

Visualization of Workflows

Diagram 1: Isotope Dilution Logic

This diagram illustrates how the d5-IS corrects for errors.

Caption: The Isotope Dilution workflow ensures that extraction losses (orange node) affect both native and labeled compounds equally, canceling out errors in the final ratio calculation.

Diagram 2: Experimental Workflow

Caption: Step-by-step extraction protocol highlighting the critical "No Heat" evaporation step to preserve the volatile mono-chlorinated biphenyls.

Data Analysis & Quality Control

Relative Response Factor (RRF) Calculation

Before analyzing samples, establish the RRF using a calibration curve containing both Native PCB 3 and 4-Chlorobiphenyl-d5.[1]

Sample Quantitation

Concentration (

Note: This equation does not require a volume correction factor because the ratio is established prior to volume changes.

Acceptance Criteria (Self-Validating System)

-

IS Retention Time: Must be within ±0.05 min of the Native PCB 3 (or slightly earlier due to deuterium isotope effect, typically < 2 seconds shift).

-

IS Recovery: Calculate the absolute recovery of the d5-IS by comparing its area to an external recovery standard (e.g., PCB 209) added just before injection.

-

Target: 50% - 120%.[1]

-

Flag: < 30% indicates extraction failure or excessive evaporation loss.

-

-

Ion Ratio: The ratio of Quant/Qual ions for the d5-IS (m/z 157/193) must be within ±15% of the theoretical value.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery (<30%) | Evaporation step was too aggressive (Heat/High Gas Flow). | Repeat extraction; use ambient temp N₂ blow-down. Switch to Keeper solvent (Nonane/Dodecane). |

| Interference on m/z 193 | Matrix co-elution. | Check for phthalates or other plasticizers. Use MS/MS (MRM) transition 193 -> 157 for higher specificity. |

| RT Shift > 0.1 min | Column contamination or active sites in liner. | Trim column (30 cm); replace liner with Ultra Inert deactivated wool liner. |

References

-

United States Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Washington, D.C. [Link]

-

National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of 4-Chlorobiphenyl (PCB 3).[1] NIST Chemistry WebBook, SRD 69. [Link]

-

Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: PCBs and Persistent Pesticides in Serum.[Link]

Application Note: Protocol for Spiking 4-Chlorobiphenyl-d5 in Environmental Samples

Part 1: Introduction & Scientific Rationale[2][3][4]

The Role of 4-Chlorobiphenyl-d5

4-Chlorobiphenyl-d5 (PCB-3-d5) is a singly chlorinated biphenyl congener where five hydrogen atoms on the biphenyl ring are replaced with deuterium (

Unlike highly chlorinated surrogates (e.g., Decachlorobiphenyl), PCB-3-d5 is chemically similar to the volatile, lower-molecular-weight PCBs (Mono- through Tri-chlorinated congeners).[2] Its primary utility lies in monitoring the loss of volatile analytes during sample preparation—a frequent failure point in environmental analysis.[1]

The "Volatility Trap" (Expert Insight)

CRITICAL WARNING: 4-Chlorobiphenyl is significantly more volatile than the commonly monitored PCB-153 or PCB-138.[1]

-

The Risk: Standard nitrogen blow-down procedures (e.g., TurboVap) used to concentrate extracts can strip PCB-3-d5 from the sample if the solvent goes to dryness or if the temperature is too high.

-

The Indicator: If PCB-3-d5 recovery is low (<50%) but heavier surrogates (e.g., PCB-209) are normal, the error is almost certainly in the concentration step , not the extraction step.

Part 2: Materials & Preparation[1][2][5]

Chemical Standards

| Component | Specification | Storage |

| Analyte | 4-Chlorobiphenyl-d5 (98%+ Isotopic Purity) | < 4°C, Dark |

| Stock Solvent | Isooctane (2,2,4-Trimethylpentane) or Nonane | Room Temp (volatile solvents like Acetone leak through septa in freezers) |

| Spiking Solvent | Acetone (HPLC Grade) | Room Temp |

| Carrier Gas | Helium (99.999%) | N/A |

Preparation of Spiking Solutions

Objective: Create a working solution that introduces the surrogate without altering the sample matrix significantly.

-

Primary Stock (1000 µg/mL): Purchase certified reference material in Isooctane.

-

Secondary Working Solution (10 µg/mL):

-

Solvent Choice: Use Acetone for the working solution.[1]

-

Reasoning: Acetone is miscible with water.[1][2] When spiked into an aqueous sample, it disperses the hydrophobic PCB-3-d5 into the water phase efficiently. If you spike with Hexane, the standard will float on the meniscus, adhering to the glass walls and failing to interact with the matrix.

-

Procedure: Dilute 100 µL of Primary Stock into 9.9 mL of Acetone in a Class A volumetric flask.

-

Part 3: Experimental Workflow (Visualization)

The following diagram illustrates the critical decision points and "Stop" gates for the spiking protocol.

Figure 1: Decision tree for spiking 4-Chlorobiphenyl-d5, highlighting critical volatility control points (Red Nodes).[1][2]

Part 4: Detailed Spiking Protocols

Protocol A: Aqueous Samples (Surface Water, Groundwater)

Scope: EPA Method 8270E / 1668C equivalent.[1][2]

-

Sample Prep: Measure 1.0 L of sample into the extraction vessel (separatory funnel or continuous liquid-liquid extractor).

-

The "Sub-Surface" Spike:

-

Draw 100 µL of the Acetone working solution (10 µg/mL) into a gas-tight syringe.

-

Technique: Submerge the needle tip roughly 1 cm below the water surface. Depress the plunger smoothly.

-

Why? If spiked on top, the hydrophobic PCB-3-d5 may form a film on the surface and adhere instantly to the glass neck of the funnel upon shaking, never interacting with the bulk water.

-

-

Solvent Flush: Immediately draw up 50 µL of clean acetone into the same syringe and inject it into the water to rinse any residual standard from the needle.

-

Equilibration: Allow the sample to stand for 10–15 minutes. This permits the surrogate to bind with suspended solids or dissolved organic carbon (DOC), mimicking the state of native PCBs.

Protocol B: Solid Samples (Soil, Sediment, Biota)

Scope: EPA Method 3540C (Soxhlet) or 3546 (Microwave).[1][2]

-

Weighing: Weigh 10–30 g of homogenized sample into the extraction thimble or vessel.

-

Moisture Management:

-

The "Multi-Point" Spike:

-